molecular formula C7H9F3O2 B6152228 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2172578-33-3

3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6152228
CAS No.: 2172578-33-3
M. Wt: 182.1
InChI Key:
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Description

3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methyl group and a trifluoromethyl group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the decarboxylation of a dicarboxylate system followed by hydrogenation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

2172578-33-3

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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